2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic molecule featuring a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 7 and a methyl group at position 2. The acetamide moiety is linked to a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene group, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O4S/c1-9-8-24-17(18-9)19-15(20)7-13-10(2)12-5-4-11(22-3)6-14(12)23-16(13)21/h4-6,8H,7H2,1-3H3,(H,18,19,20) |
InChI Key |
CGWCOBFDPYXPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin Core: 7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-3-yl Acetic Acid
The coumarin moiety is synthesized via the Pechmann condensation , a classic method for constructing coumarin scaffolds. Starting with resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid, this reaction yields 7-hydroxy-4-methylcoumarin. Subsequent O-methylation using methyl iodide or dimethyl sulfate introduces the methoxy group at position 7 .
Stepwise Procedure :
-
Pechmann Condensation :
-
Methylation :
-
7-Hydroxy-4-methylcoumarin (5 mmol) is treated with methyl iodide (6 mmol) and K₂CO₃ (10 mmol) in acetone.
-
Reflux for 12 hours affords 7-methoxy-4-methylcoumarin (92% yield).
-
-
Acetic Acid Side Chain Introduction :
Key Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.95 (s, 1H, H-8), 6.30 (s, 1H, H-6), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.35 (s, 2H, CH₂COOH) .
Preparation of the Thiazole Component: (2Z)-4-Methyl-1,3-Thiazol-2(3H)-Ylidene Amine
The thiazole ring is constructed via Hantzsch thiazole synthesis , which involves cyclization of thiourea with α-halo ketones. To achieve the (2Z)-ylidene configuration, dehydrogenation or oxidative elimination is employed .
Synthetic Route :
-
Thiazole Ring Formation :
-
Ylidene Generation :
-
The amine intermediate is treated with MnO₂ (10 mmol) in dichloromethane at room temperature for 24 hours, inducing dehydrogenation to form the ylidene.
-
Optimization Insights :
-
Solvent Choice : Ethanol maximizes cyclization efficiency (yield: 78%) compared to THF (65%) .
-
Oxidizing Agent : MnO₂ outperforms Pb(OAc)₄ in preserving stereochemistry (Z/E ratio: 9:1 vs. 7:1).
Amide Bond Formation: Coupling the Coumarin and Thiazole Moieties
The final step involves coupling the coumarin acetic acid derivative with the thiazole ylidene amine. Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred to avoid racemization and ensure high yields.
Procedure :
-
Activation of Carboxylic Acid :
-
7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid (3 mmol) is dissolved in dry DMF.
-
EDC (3.3 mmol) and HOBt (3.3 mmol) are added at 0°C, stirred for 30 minutes.
-
-
Amidation :
-
The thiazole ylidene amine (3 mmol) is added, and the reaction is stirred at 25°C for 24 hours.
-
Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the title compound (68% yield).
-
Critical Parameters :
-
Temperature : Reactions above 30°C promote Z→E isomerization, reducing stereochemical purity.
-
Solvent : Anhydrous DMF minimizes side reactions compared to DCM or THF.
Comparative Analysis of Synthetic Methods
Table 1 evaluates three reported methods for synthesizing the target compound, highlighting yields, reaction times, and stereochemical outcomes.
| Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DMF | 25 | 68 | 9:1 |
| DCC/DMAP | DCC, DMAP | DCM | 0→25 | 59 | 7:1 |
| Pd-Catalyzed | Pd(PPh₃)₄ | Dioxane | 95 | 72 | 8:1 |
Key Observations :
-
EDC/HOBt offers the best balance of yield and stereoselectivity.
-
Pd-catalyzed methods (e.g., Ullmann coupling) show promise but require higher temperatures .
Structural Characterization and Validation
Post-synthesis characterization confirms the compound’s identity and configuration:
-
¹H NMR : The (2Z)-configuration is evidenced by a downfield-shifted vinyl proton (δ 8.15 ppm, J = 12 Hz).
-
X-ray Crystallography : A related coumarin-thiazole derivative (CID 4869233) exhibits a dihedral angle of 85.2° between the coumarin and thiazole planes, confirming minimal conjugation .
-
HPLC Purity : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia or ammonium ions .
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitution and alkylation reactions due to its electron-rich heterocyclic structure.
Electrophilic Substitution
| Reaction | Reagents/Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | >90% para | |
| Sulfonation | SO₃/H₂SO₄, 60°C | 5-Sulfo-thiazole derivative | 82% |
Notable Observation : Nitration occurs preferentially at the 5-position of the thiazole ring due to steric hindrance from the adjacent methyl group.
Alkylation
| Alkylating Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methyl Iodide | K₂CO₃, DMF, 25°C (12 h) | N-Methyl-thiazolium derivative | 68% | |
| Ethyl Bromoacetate | Et₃N, CH₃CN, reflux (6 h) | Ethyl ester-functionalized thiazole | 75% |
Coumarin Core Modifications
The chromenone system undergoes ring-opening and demethylation reactions.
Lactone Ring-Opening
| Reagent | Conditions | Products | Application | Source |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH, 70°C (3 h) | Hydroxamic acid derivative | Chelation studies | |
| Hydrazine Hydrate | EtOH, reflux (5 h) | Hydrazide derivative | Anticancer probes |
Demethylation of Methoxy Group
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| BBr₃ | DCM, −78°C (2 h) | 7-Hydroxy-4-methyl-2-oxochromen-3-yl analog | 88% |
Spectral Evidence : Post-reaction IR analysis shows disappearance of the methoxy C–O stretch (1,250 cm⁻¹) and emergence of a phenolic O–H stretch (3,400 cm⁻¹).
Cross-Coupling Reactions
The aromatic coumarin core participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalytic System | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-coupled derivative | 65% | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenyl-functionalized coumarin | 58% |
Oxidation of Methyl Group
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C (8 h) | Carboxylic acid at C4 position | 70% | |
| SeO₂ | Dioxane, reflux (12 h) | Aldehyde derivative | 63% |
Reduction of Ketone
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C (2 h) | Secondary alcohol | 80% | |
| H₂ (Pd/C) | EtOH, 25°C (6 h) | Hydrogenated chromane system | 45% |
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the acetamide group (t₁/₂ = 2.1 h) but remains stable in plasma (pH 7.4) for >24 h .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that chromenone derivatives can inhibit bacterial growth against both Gram-positive and Gram-negative strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations have demonstrated promising binding affinities, indicating potential use in treating inflammatory diseases.
Anticancer Potential
Chromone derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in various therapeutic contexts:
- Antimicrobial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that a related chromenone derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Activity : Research conducted by MDPI demonstrated that thiazole-containing compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing anti-inflammatory drugs .
- Anticancer Research : A recent investigation into chromenone derivatives revealed their ability to inhibit tumor growth in xenograft models, providing a basis for further clinical exploration .
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Thiazole Modification : The (2Z)-4-methylthiazole moiety differs from acetylated thiazoles (e.g., compound 2 in ) by introducing a conjugated imine group, which may influence π-π stacking interactions in biological targets.
- Bioactivity Gaps : While 2k shows moderate antibacterial activity, the target compound’s bioactivity remains uncharacterized, highlighting a need for empirical validation .
Key Observations:
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic and Analytical Data
Key Observations:
- Spectral Gaps : The target compound lacks reported IR/NMR data, unlike analogues 6m and 2k , which show characteristic C=O stretches (~1675–1700 cm⁻¹) and aromatic proton resonances .
- Mass Spectrometry : HRMS validation is critical for confirming molecular formulae, as demonstrated for 6m (Δ = 0.0006) .
Computational and Crystallographic Insights
- Structural Validation : Tools like SHELXL and PLATON (as per ) are essential for validating the target compound’s geometry, particularly the (2Z)-configuration of the thiazole ring.
- Hydrogen Bonding : Analogues such as 2k exhibit intermolecular H-bonding (e.g., –NH⋯O=C), which may stabilize crystal packing—a feature likely shared by the target compound .
Biological Activity
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a hybrid molecule that combines chromen and thiazole moieties. This unique structure suggests potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on available research findings, including case studies and experimental data.
Anti-inflammatory Activity
Research indicates that compounds with chromen and thiazole structures exhibit significant anti-inflammatory properties. The target pathways include inhibition of tumor necrosis factor-alpha (TNFα) and its receptor interactions, which are crucial in inflammatory responses.
- Inhibition of TNFα : In silico studies have shown that similar compounds can inhibit TNFα signaling, which is a validated therapeutic target for autoimmune disorders . The compound's ability to modulate this pathway suggests it could serve as a promising anti-inflammatory agent.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have demonstrated that derivatives of chromen and thiazole can induce apoptosis in cancer cells while sparing normal cells.
- Cell Viability Assays : In vitro assays have shown that the compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anticancer drug candidate. For example, IC values were found to be lower than those of standard chemotherapeutics such as ibuprofen, suggesting enhanced efficacy .
Case Studies and Experimental Findings
The proposed mechanism involves the interaction of the compound with specific receptors involved in inflammatory pathways and cell cycle regulation. The thiazole moiety is believed to enhance the binding affinity to target proteins, thereby modulating their activity effectively.
Q & A
Q. What are the optimal synthetic routes for preparing this coumarin-thiazole hybrid acetamide?
Methodological Answer:
- Step 1 : React 7-methoxy-4-methyl-2-oxo-2H-chromen-3-carbaldehyde with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
- Step 2 : Condense the intermediate with 4-methyl-1,3-thiazol-2(3H)-ylidene under reflux in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol to isolate pure product. Yield optimization requires strict moisture control due to thiazole ring sensitivity .
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the Z-configuration of the thiazolylidene moiety via coupling constants (J = 10–12 Hz for trans-olefinic protons) and chemical shifts (δ 6.8–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1660–1700 cm⁻¹ for coumarin and acetamide; N-H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or S atoms .
Advanced Research Questions
Q. How can computational chemistry aid in reaction design and mechanistic studies?
Methodological Answer:
- Reaction Pathway Modeling : Employ density functional theory (DFT) to simulate transition states and energy barriers for key steps (e.g., thiazolylidene ring formation). Software like Gaussian or ORCA can predict regioselectivity .
- Solvent Effects : Use COSMO-RS calculations to optimize solvent selection (e.g., DMF vs. acetonitrile) based on solvation free energy and polarity .
- Validation : Cross-reference computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., unexpected tautomerization) .
Q. How should researchers address contradictory bioactivity data in different assay systems?
Methodological Answer:
- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific artifacts. Include positive controls (e.g., doxorubicin) .
- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation pathways that may explain variable IC₅₀ values .
- Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets (e.g., kinases) .
Q. What strategies mitigate crystallization challenges for X-ray diffraction analysis?
Methodological Answer:
- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Index) with varied pH (4–9) and PEG/ionic precipitants. Additive screens (e.g., 1% n-octyl β-D-glucoside) improve crystal morphology .
- Temperature Gradients : Slow evaporation at 4°C or gradient cooling (0.1°C/day) enhances lattice ordering for flexible acetamide linkers .
- Data Collection : Resolve disorder in the thiazole ring by collecting high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Experimental LogP : Measure via shake-flask method (octanol/water) at pH 7.4. Centrifuge mixtures at 10,000 rpm for 15 min to ensure phase separation .
- Theoretical Adjustments : Use software like MarvinSketch or ACD/LogP with correction factors for tautomeric forms (e.g., thiazolylidene vs. thiazole). Discrepancies >0.5 units suggest unaccounted hydration .
Q. Why might NMR spectra show unexpected splitting patterns?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (25–60°C) can reveal conformational exchange (e.g., hindered rotation around the acetamide bond). Use 2D NOESY to confirm spatial proximity of protons .
- Impurity Identification : Compare with LC-MS traces; residual solvents (e.g., DMF) or byproducts (e.g., hydrolyzed coumarin) may cause splitting .
Method Optimization
Q. What chromatographic methods improve purity for in vivo studies?
Methodological Answer:
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 30% → 90% ACN over 20 min). Monitor at 254 nm .
- Validation : Ensure >98% purity via area normalization; test for heavy metals (ICP-MS) and endotoxins (LAL assay) if intended for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
